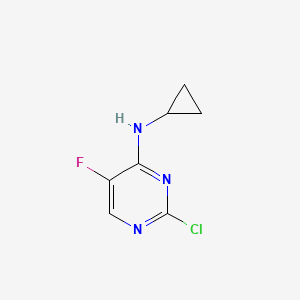

2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with cyclopropylamine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like ethanol or acetonitrile . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Coupling Reactions: Reagents such as boronic acids, palladium catalysts, and bases like potassium phosphate (K3PO4) are used.

Major Products Formed

Nucleophilic Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their catalytic activity . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

2-chloro-5-fluoropyrimidine: A related compound with similar reactivity but lacking the cyclopropyl group.

2,4-dichloro-5-fluoropyrimidine: Another similar compound with additional chlorine substitution.

Uniqueness

2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to its analogs. This can affect its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development .

Biological Activity

2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases. This compound features a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a cyclopropyl group attached to the nitrogen atom, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C7H8ClFN4. Its structural characteristics are summarized in the following table:

| Property | Description |

|---|---|

| Molecular Formula | C7H8ClFN4 |

| Molecular Weight | 192.62 g/mol |

| Structure | Pyrimidine ring with chlorine and fluorine substitutions |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may act as an inhibitor of certain kinases, which are crucial for cell signaling pathways involved in cell proliferation and survival.

Target Kinases

- CDK4 and CDK6 : These cyclin-dependent kinases are vital for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest in cancer cells.

- PfCDPK1 : In studies related to malaria, this kinase has been identified as a target for disrupting the life cycle of the Plasmodium parasite.

Biological Activity

The compound has shown promising results in various biological assays, indicating potential applications in antitumor and antifungal therapies.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 4.24 | Induction of apoptosis |

| A549 (Lung) | 8.77 | Cell cycle arrest |

| MCF7 (Breast) | 6.50 | Inhibition of CDK4/CDK6 activity |

Antifungal Activity

The compound also shows potential antifungal properties, particularly against strains resistant to conventional treatments. Preliminary data suggest that it may inhibit fungal growth by disrupting key metabolic pathways.

Case Studies

- Study on Antitumor Effects : A study involving various pyrimidine derivatives highlighted that this compound exhibited enhanced activity compared to other derivatives, suggesting that the cyclopropyl group may improve binding affinity to target enzymes.

- Inhibitory Effects on Plasmodium : Research focusing on malaria treatment revealed that this compound could effectively inhibit PfCDPK1, demonstrating an IC50 value of approximately 17 nM, indicating its potential as a novel antimalarial agent.

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN3/c8-7-10-3-5(9)6(12-7)11-4-1-2-4/h3-4H,1-2H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMIWJUDZORNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.